2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide

Description

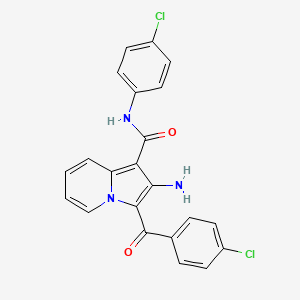

2-Amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a fused bicyclic indolizine core. The molecule features a 4-chlorobenzoyl group at position 3 and a 4-chlorophenyl carboxamide moiety at position 1 (Figure 1). This structure combines electron-withdrawing substituents (chlorine atoms) on both aromatic rings, which may influence its electronic properties, solubility, and biological interactions. Indolizine derivatives are studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

IUPAC Name |

2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2N3O2/c23-14-6-4-13(5-7-14)21(28)20-19(25)18(17-3-1-2-12-27(17)20)22(29)26-16-10-8-15(24)9-11-16/h1-12H,25H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVSEOZTZQXEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl)N)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

Chlorobenzoylation: The chlorobenzoyl group can be introduced through Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Chlorophenylation: The chlorophenyl group can be introduced through a similar Friedel-Crafts reaction using 4-chlorophenyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Molecular Properties

Substituent Effects on Activity

- Halogen Position: Evidence from maleimide analogs (e.g., N-(4-chlorophenyl)maleimide vs. N-(2-chlorophenyl)maleimide) suggests that para-substituted halogens exhibit marginally lower inhibitory potency (IC₅₀ = 7.24 μM for 4-Cl vs.

- Electron-Withdrawing vs. Conversely, methoxy or ethyl groups may improve solubility .

- Steric Effects : Ortho-substituted analogs (e.g., 2-chlorophenyl in ) may experience steric hindrance, reducing binding affinity compared to para-substituted derivatives .

Pharmacological and Physicochemical Trends

- Lipophilicity : The target compound (LogP ~3.5, estimated) is less lipophilic than its 4-methylbenzoyl analog (LogP ~4.2) but more lipophilic than methoxy-substituted derivatives (LogP ~2.8) .

- Synthetic Accessibility : Derivatives with nitro or multiple halogens (e.g., ) often require more complex synthetic routes, impacting scalability .

Biological Activity

2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its complex molecular structure and potential pharmacological applications. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. The unique substituents on its indolizine core enhance its biological efficacy, making it a candidate for further exploration.

- Molecular Formula : C22H15Cl2N3O2

- CAS Number : 898417-62-4

- Molecular Weight : Approximately 409.27 g/mol

Biological Activity Overview

The biological activity of this compound includes:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties, potentially through the inhibition of key enzymes involved in cancer cell proliferation.

- Antiviral Activity : It has been identified as a potential inhibitor of the coronavirus 3CL-like protease enzyme, demonstrating enhanced binding affinity compared to other compounds within its class.

- Allosteric Modulation : The compound may act as an allosteric enhancer at specific receptors, such as the A1 adenosine receptor, indicating its role in modulating receptor activity .

The mechanism of action for this compound involves:

- Target Interaction : The compound binds to specific molecular targets, such as enzymes and receptors, modulating their activity and influencing various biological pathways related to disease processes.

- Enzyme Inhibition : Its structure allows effective binding to viral proteases and other critical enzymes, potentially leading to reduced viral replication and cancer cell growth.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation Reactions : Combining 2-aminoindolizine with benzoyl chloride.

- Nucleophilic Substitution : Introducing the 4-chlorophenyl group through nucleophilic attack.

Common solvents used include dichloromethane and toluene, with catalysts like triethylamine facilitating the reactions.

Structure-Activity Relationship Insights

Research indicates that modifications in substituents significantly influence biological activity:

- Substituent Variations : Altering electron-withdrawing or electron-releasing groups on the phenyl rings can enhance or diminish the compound's pharmacological properties .

Case Studies and Research Findings

Several studies have reported on the biological efficacy of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.